molecular formula C11H22O B14668273 1-Hexylcyclopentan-1-OL CAS No. 36633-49-5

1-Hexylcyclopentan-1-OL

Katalognummer: B14668273
CAS-Nummer: 36633-49-5
Molekulargewicht: 170.29 g/mol
InChI-Schlüssel: KRQIXUBSCULVKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hexyl group and a hydroxyl group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the hydroxyl group classifies it as an alcohol, contributing to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexylcyclopentan-1-OL can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentanone with hexyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of hexylcyclopentene. This process typically requires a metal catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexylcyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form hexylcyclopentane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Hexylcyclopentanone, Hexylcyclopentanoic acid

    Reduction: Hexylcyclopentane

    Substitution: Hexylcyclopentyl chloride, Hexylcyclopentyl bromide

Wissenschaftliche Forschungsanwendungen

1-Hexylcyclopentan-1-OL has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-Hexylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the hydrophobic hexyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

1-Hexylcyclopentan-1-OL can be compared with other cycloalkane alcohols such as:

    Cyclopentanol: Lacks the hexyl group, resulting in different physical and chemical properties.

    Cyclohexanol: Contains a six-membered ring, leading to variations in reactivity and stability.

    Hexylcyclohexanol: Similar structure but with a cyclohexane ring, affecting its interactions and applications.

Eigenschaften

CAS-Nummer

36633-49-5

Molekularformel

C11H22O

Molekulargewicht

170.29 g/mol

IUPAC-Name

1-hexylcyclopentan-1-ol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h12H,2-10H2,1H3

InChI-Schlüssel

KRQIXUBSCULVKL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1(CCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.